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molecular formula C9H7ClO3 B047956 Methyl 4-(chlorocarbonyl)benzoate CAS No. 7377-26-6

Methyl 4-(chlorocarbonyl)benzoate

Cat. No. B047956
M. Wt: 198.6 g/mol
InChI Key: CVXXHXPNTZBZEL-UHFFFAOYSA-N
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Patent
US04892940

Procedure details

A suspension of 5 g of the acid, prepared in section (a) above, in 50 cm3 of thionyl chloride is heated for 3 hours at 40° C. At the end of the reaction, the reaction medium is homogenized and the solution is concentrated under reduced pressure. The expected acid chloride crystallizes in the form of pink flakes. The yield is quantitative. This solid is employed directly for the condensation reaction.
[Compound]
Name
acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)=[O:4].S(Cl)([Cl:16])=O>>[CH3:1][O:2][C:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:16])=[O:10])=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
acid
Quantity
5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction medium is homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The expected acid chloride crystallizes in the form of pink flakes
CUSTOM
Type
CUSTOM
Details
This solid is employed directly for the condensation reaction

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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